

Statistical analysis of creatine ethyl ester performance studies

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-(1-methylguanidino)acetate hydrochloride*
Cat. No.: B101366

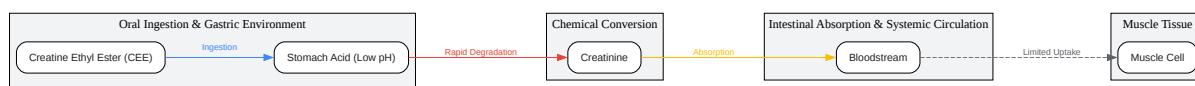
[Get Quote](#)

Creatine Ethyl Ester: A Scientific Review of Performance Claims

An Evidence-Based Comparison Guide for Researchers and Drug Development Professionals

Introduction: The Rationale Behind Creatine Ethyl Ester

Creatine monohydrate stands as one of the most researched and effective ergogenic aids for enhancing high-intensity exercise performance, muscle strength, and lean body mass.^{[1][2]} Its mechanism of action lies in increasing intramuscular creatine stores, which in turn facilitates the rapid regeneration of adenosine triphosphate (ATP), the primary energy currency of the cell, particularly during short, explosive efforts.^[3] Despite its proven efficacy, the hydrophilic nature of creatine monohydrate has been suggested to limit its bioavailability, leading to the development of alternative formulations aimed at improving absorption and efficacy.^[4]


One such formulation is creatine ethyl ester (CEE). The core hypothesis behind CEE is that the addition of an ethyl ester group to the creatine molecule increases its lipophilicity.^[5] This chemical modification, it was theorized, would allow CEE to more readily pass through cell membranes, leading to enhanced absorption and greater uptake into muscle cells with a smaller dose, while potentially reducing side effects like bloating.^{[5][6]} This guide provides a

comprehensive statistical analysis of the performance studies investigating these claims, offering an objective comparison between creatine ethyl ester and the gold standard, creatine monohydrate.

The Metabolic Fate of Creatine Ethyl Ester: A Question of Stability

A critical factor in the efficacy of any orally ingested compound is its stability within the gastrointestinal tract. The acidic environment of the stomach can significantly impact the chemical structure and, consequently, the bioavailability of a substance. Research into the pH-dependent stability of creatine ethyl ester has revealed a significant flaw in its design.

Studies have shown that CEE is unstable in acidic conditions and rapidly degrades to creatinine, a metabolic byproduct of creatine metabolism that is excreted by the kidneys.[7][8] [9] One study demonstrated that CEE is most stable at a highly acidic pH of 1.0, but as the pH increases, it rapidly cyclizes to creatinine.[10][11] This accelerated breakdown into creatinine in the gastrointestinal tract means that less creatine is available for absorption into the bloodstream and subsequent uptake by muscle tissue.[7][12]

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Creatine Ethyl Ester following oral ingestion.

Comparative Analysis of Performance Studies: Creatine Ethyl Ester vs. Creatine Monohydrate

The most definitive insights into the efficacy of creatine ethyl ester come from direct comparison studies with creatine monohydrate. A pivotal double-blind, randomized controlled

trial conducted by Spillane and colleagues provides a comprehensive dataset for this analysis. [13][14][15]

Serum and Muscle Creatine Levels

The primary objective of creatine supplementation is to increase intramuscular creatine stores. The Spillane et al. study revealed that while both creatine monohydrate (CRT) and creatine ethyl ester (CEE) groups showed significantly higher total muscle creatine content compared to the placebo (PLA) group, there were no significant differences between the CRT and CEE groups.[13][14][16] However, a closer look at the serum creatine concentrations tells a different story. The CRT group exhibited significantly higher serum creatine levels compared to both the PLA and CEE groups, suggesting that more creatine was available in the bloodstream for potential muscle uptake.[13][14][15]

Conversely, serum creatinine levels were significantly higher in the CEE group compared to both the PLA and CRT groups, and these levels increased over the 48-day study period.[13][14][15] This finding strongly supports the evidence that CEE is largely converted to creatinine rather than being absorbed as creatine.[7]

Table 1: Comparison of Serum and Muscle Creatine and Creatinine Levels

Parameter	Placebo (PLA)	Creatine Monohydrate (CRT)	Creatine Ethyl Ester (CEE)	Key Findings
Serum Creatine	Lower	Significantly Higher than PLA & CEE[13][14] [15]	Lower	CRT leads to greater systemic creatine availability.
Serum Creatinine	Lower	Lower	Significantly Higher than PLA & CRT[13][14] [15]	CEE largely converts to creatinine.
Total Muscle Creatine	Lower	Significantly Higher than PLA[13][14][16]	Significantly Higher than PLA[13][14][16]	Both forms increase muscle creatine over placebo, with no significant difference between them.

Performance and Body Composition

Despite the theoretical advantages of esterification, the performance outcomes of CEE supplementation do not surpass those of creatine monohydrate. The Spillane et al. study, which combined supplementation with a 7-week heavy resistance training program, found significant improvements in body composition, muscle mass, strength, and power over time across all groups.[13][14][16] However, there were no significant differences in these improvements between the placebo, creatine monohydrate, and creatine ethyl ester groups. [13][14][16] This indicates that the observed gains were primarily attributable to the resistance training protocol itself, rather than the supplementation.[13][14][17]

Table 2: Comparison of Performance and Body Composition Changes


Parameter	Placebo (PLA)	Creatine Monohydrate (CRT)	Creatine Ethyl Ester (CEE)	Key Findings
Body Composition	Improvements over time	Improvements over time	Improvements over time	No significant difference between groups. [13][16]
Muscle Mass	Improvements over time	Improvements over time	Improvements over time	No significant difference between groups. [13]
Muscle Strength	Improvements over time	Improvements over time	Improvements over time	No significant difference between groups. [13][16]
Muscle Power	Improvements over time	Improvements over time	Improvements over time	No significant difference between groups. [13][16]

Experimental Protocol: A Self-Validating System

To ensure the trustworthiness and reproducibility of the findings, it is crucial to detail the experimental design of the key comparative study.

Study Design

The Spillane et al. (2009) study employed a double-blind, randomized controlled trial design, which is the gold standard for clinical research.[13][14][16]

[Click to download full resolution via product page](#)

Caption: Experimental workflow of the Spillane et al. (2009) study.

Supplementation Protocol

- Loading Phase (5 days): Participants ingested their assigned supplement at a dose of 0.30 g/kg of fat-free body mass per day (approximately 20 g/day).[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Maintenance Phase (42 days): The dosage was reduced to 0.075 g/kg of fat-free body mass per day (approximately 5 g/day).[\[13\]](#)[\[14\]](#)[\[15\]](#)

This dosing strategy is a standard and validated method for creatine supplementation studies.

Conclusion: An Objective Assessment of Creatine Ethyl Ester

Based on a thorough statistical analysis of the available peer-reviewed literature, the claims of superior efficacy for creatine ethyl ester over creatine monohydrate are not supported by scientific evidence. The primary findings are:

- Instability and Conversion to Creatinine: Creatine ethyl ester is unstable in the gastrointestinal tract and largely converts to creatinine, a metabolic waste product.[\[7\]](#)[\[8\]](#)[\[9\]](#) This is evidenced by the significantly elevated serum creatinine levels in individuals supplementing with CEE.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- No Superiority in Muscle Creatine Levels: While CEE can increase muscle creatine stores compared to a placebo, it is not more effective than creatine monohydrate in doing so.[\[13\]](#)[\[16\]](#)
- Lack of Performance Enhancement: Creatine ethyl ester has not been shown to provide any additional benefit in terms of improving body composition, muscle mass, strength, or power when compared to either creatine monohydrate or a placebo in conjunction with resistance training.[\[13\]](#)[\[14\]](#)[\[16\]](#)

In conclusion, for researchers, scientists, and drug development professionals, creatine monohydrate remains the gold standard for creatine supplementation due to its well-established safety profile, extensive body of supporting research, and proven efficacy. The theoretical advantages of creatine ethyl ester do not translate into tangible performance benefits, and its propensity to degrade into creatinine raises questions about its efficiency and value as a dietary supplement.

References

- Spillane, M., et al. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. *Journal of the International Society of Sports Nutrition*, 6(1), 6. [\[Link\]](#)
- Kreider, R. B., et al. (2017). International Society of Sports Nutrition position stand: safety and efficacy of creatine supplementation in exercise, sport, and medicine. *Journal of the International Society of Sports Nutrition*, 14(1), 18.
- Spillane, M., et al. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. *PubMed*. [\[Link\]](#)
- myStack Research. (n.d.). Seven-week trial of creatine ethyl ester versus creatine monohydrate and placebo during resistance training. *myStack*. [\[Link\]](#)
- Spillane, M., et al. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. *Taylor & Francis Online*. [\[Link\]](#)
- Muscle & Strength. (n.d.). Creatine Ethyl Ester Ingredient Fact Sheet. *Muscle & Strength*. [\[Link\]](#)
- ResearchGate. (n.d.). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. *ResearchGate*. [\[Link\]](#)
- Kreider, R. B., et al. (2021). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. *MDPI*. [\[Link\]](#)
- Gufford, B. T., et al. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. *Journal of Dietary Supplements*, 10(3), 241-251. [\[Link\]](#)
- Drink Harlo. (n.d.). Creatine Showdown: Monohydrate Versus Ethyl Ester, Which One Prevails? *Drink Harlo*. [\[Link\]](#)

- Williams, J., et al. (2014). How the use of creatine supplements can elevate serum creatinine in the absence of underlying kidney pathology. *BMJ Case Reports*. [\[Link\]](#)
- Healthline. (2023, July 17). 6 Types of Creatine: Benefits, Research, and How to Choose. *Healthline*. [\[Link\]](#)
- dotFIT. (n.d.). Is it true that Creatine Ethyl Ester is better for someone trying to "keep their lines"? *dotFIT*. [\[Link\]](#)
- Jagim, A. R., et al. (2016). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. *Journal of the International Society of Sports Nutrition*, 13(1), 1-16. [\[Link\]](#)
- Ries, W. L., et al. (2015). Effect of creatine, creatinine, and creatine ethyl ester on TLR expression in macrophages. *International Journal of Exercise Science: Conference Proceedings*, 12(1), Article 29.
- Gufford, B. T., et al. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. *ResearchGate*. [\[Link\]](#)
- Wikipedia. (n.d.). Creatine. *Wikipedia*. [\[Link\]](#)
- UNeMed. (2007, May 2). CREATINE ESTER PRONUTRIENT COMPOUNDS AND FORMULATIONS. *UNeMed*. [\[Link\]](#)
- Velema, M. S., & de Ronde, W. (2011). Elevated plasma creatinine due to creatine ethyl ester use. *The Netherlands Journal of Medicine*, 69(2), 79-81. [\[Link\]](#)
- Mr Supplement. (2025, June 8). Creatine Ethyl Ester: Your Comprehensive Review. *Mr Supplement*. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. livemomentous.com [livemomentous.com]
- 2. drinkcharlo.com [drinkcharlo.com]
- 3. Creatine - Wikipedia [en.wikipedia.org]
- 4. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 5. muscleandstrength.com [muscleandstrength.com]
- 6. mrsupplement.com.au [mrsupplement.com.au]
- 7. How the use of creatine supplements can elevate serum creatinine in the absence of underlying kidney pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is it true that Creatine Ethyl Ester is better for someone trying to "keep their lines"? [dotfit.com]
- 9. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Elevated plasma creatinine due to creatine ethyl ester use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. my-stack.ai [my-stack.ai]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Statistical analysis of creatine ethyl ester performance studies]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101366#statistical-analysis-of-creatine-ethyl-ester-performance-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com